Bimatoprost

Vue d'ensemble

Description

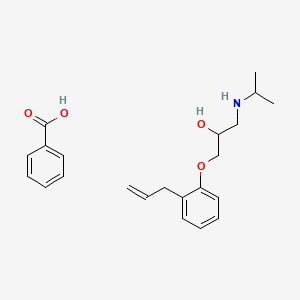

Bimatoprost is a prostaglandin analog used to treat hypotrichosis of the eyelashes and intraocular pressure in open-angle glaucoma or ocular hypertension . It is also known as Latisse or Lumigan and belongs to a group of drugs called prostamides, which are synthetic structural analogs of prostaglandin .

Synthesis Analysis

This compound has been synthesized in just 7 and 8 steps, respectively. The syntheses employ an organocatalytic aldol reaction that converts succinaldehyde into a key bicyclic enal intermediate . A literary review of the various approaches reported for the synthesis of this compound drug substance is presented .

Molecular Structure Analysis

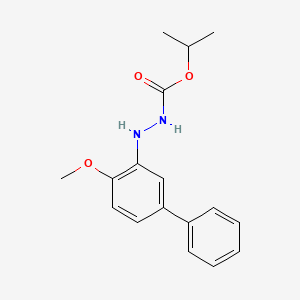

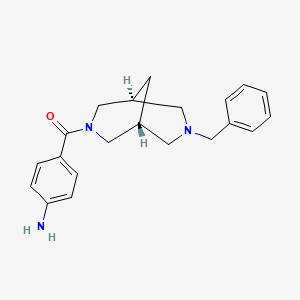

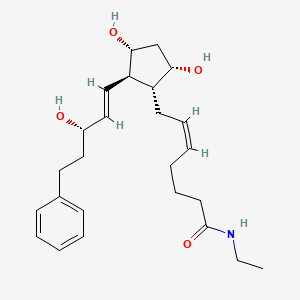

The molecular formula of this compound is C25H37NO4 . Its molecular weight is 415.6 g/mol . This compound is a monocarboxylic acid amide .

Chemical Reactions Analysis

This compound mildly stimulates the rate of aqueous humor flow during the day (13%) and at night (14%). Its ocular hypotensive action is due primarily to a 26% reduction in the tonographic resistance to outflow .

Applications De Recherche Scientifique

Applications ophtalmiques

Le bimatoprost est largement reconnu pour son rôle dans le traitement des affections oculaires. Il s'agit d'un analogue des prostaglandines utilisé pour réduire la pression intraoculaire (PIO) élevée chez les patients souffrant de glaucome et d'hypertension oculaire . Son efficacité dans ces domaines est bien documentée, ce qui en fait une option de traitement de première intention.

Applications cosmétiques

Au-delà de ses utilisations médicales, le this compound a trouvé sa place dans les traitements cosmétiques. Il est approuvé par la FDA pour le traitement de l'hypotrichose des cils, car il stimule le récepteur des prostaglandines dans les papilles dermiques et les mélanocytes, ce qui conduit à une phase anagène prolongée et à une augmentation de la mélanogenèse . Ce mécanisme suggère également un potentiel pour traiter l'hypotrichose des sourcils.

Effets dermatologiques

L'utilisation chronique de this compound peut entraîner un approfondissement du sillon de la paupière supérieure, un enophtalmos relatif, une perte de la plénitude de la paupière inférieure et une involution de la dermatochalasis, collectivement désignés sous le nom de syndrome périorbitaire associé aux prostaglandines (PAPS) . La compréhension de ces effets est cruciale pour les applications dermatologiques et la gestion des effets secondaires dans les procédures cosmétiques.

Recherche sur la délivrance de médicaments

Les innovations en matière de systèmes d'administration de médicaments s'appuient également sur le this compound. La recherche sur les niosomes chargés de this compound vise à optimiser les mécanismes de délivrance pour les applications ophtalmiques, des études explorant les variables de formulation pour améliorer des caractéristiques telles que la taille des vésicules et l'efficacité d'inclusion .

Recherche sur la chirurgie du glaucome

Le potentiel du this compound s'étend aux applications chirurgicales, avec des recherches en cours explorant son utilisation dans la chirurgie du glaucome. Des études examinent son efficacité et sa sécurité en tant qu'implant qui peut fournir une réduction des médicaments sur des périodes prolongées .

Recherche neuroprotectrice

La portée de la recherche sur le this compound comprend ses propriétés neuroprotectrices. Bien que ce domaine soit encore en exploration, le potentiel du this compound à contribuer à la neuroprotection représente une frontière importante dans la recherche médicale .

Mécanisme D'action

Biochemical Pathways

Bimatoprost appears to mimic the activity of the prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . This biochemical pathway is significant in the regulation of intraocular pressure. The affected pathways lead to an enhancement of both conventional and uveoscleral outflow , which is consistent with the drug’s reported improvement of pressure-sensitive (presumed trabecular) and pressure-insensitive (presumed uveoscleral) outflow in humans .

Pharmacokinetics

This compound is well absorbed through the cornea . It starts lowering intraocular pressure after four hours, lasting for at least 24 hours . The elimination half-life of this compound is approximately 45 minutes . One pharmacokinetic study found that 67% of the administered dose was excreted in the urine while 25% of the dose was recovered in the feces . These ADME properties impact the bioavailability of this compound, contributing to its effectiveness in reducing intraocular pressure.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . By mildly stimulating the rate of aqueous humor outflow , this compound helps to relieve elevated intraocular pressure and decrease the risk of optic nerve damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, long-term treatment of primates with this compound leads to a remodeling of the conventional and uveoscleral outflow pathways . This suggests that the drug’s environment of action, specifically the eye’s internal structures, can influence its effectiveness.

Safety and Hazards

Orientations Futures

The FDA approved the bimatoprost implant Durysta in March 2020. The device delivers a prostaglandin analog, for reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension . Further data supporting the efficacy of this compound implant in reducing IOP with a sustained duration of effect are available from a prospective, 24-month, dose-ranging, paired-eye controlled, multinational, phase I/II clinical trial .

Propriétés

IUPAC Name |

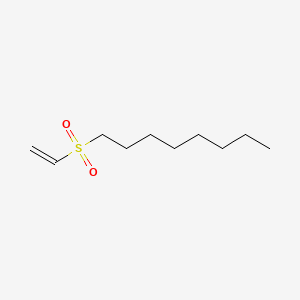

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOKCDNYWBIDND-FTOWTWDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895042 | |

| Record name | Bimatoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bimatoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, 1.87e-02 g/L | |

| Record name | Bimatoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bimatoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bimatoprost imitates the effects of prostamides, specifically prostaglandin F2α. Bimatoprost mildly stimulates aqueous humor outflow, relieving elevated intraocular pressure and decreasing the risk of optic nerve damage. It is thought that bimatoprost reduces intraocular pressure (IOP) in humans by causing an increase in outflow of the aqueous humor via the trabecular meshwork and uveoscleral pathways. It achieves the above effects by decreasing tonographic resistance to aqueous humor outflow. Bimatoprost does not affect aqueous humor production. | |

| Record name | Bimatoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

155206-00-1 | |

| Record name | Bimatoprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155206-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimatoprost [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155206001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimatoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bimatoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl] cyclopentyl} -N-ethyl-5-heptenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIMATOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXS94885MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bimatoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63-67 | |

| Record name | Bimatoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.